molecular formula C13H18O2 B8078524 5-(3,5-Dimethylphenoxy)pentanal

5-(3,5-Dimethylphenoxy)pentanal

Cat. No.: B8078524
M. Wt: 206.28 g/mol
InChI Key: OHZKLTUBHJSWKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dimethylphenoxy)pentanal is an aliphatic aldehyde featuring a phenoxy ether moiety substituted with methyl groups at the 3- and 5-positions of the aromatic ring. Its molecular formula is C₁₃H₁₈O₂, with an estimated molecular weight of 206 g/mol. Key functional groups include the terminal aldehyde (-CHO), ether linkage (-O-), and electron-donating methyl substituents on the aromatic ring.

Properties

IUPAC Name

5-(3,5-dimethylphenoxy)pentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-11-8-12(2)10-13(9-11)15-7-5-3-4-6-14/h6,8-10H,3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZKLTUBHJSWKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCCCC=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylphenoxy)pentanal typically involves the reaction of 3,5-dimethylphenol with a suitable pentanal derivative. One common method is the Williamson ether synthesis, where 3,5-dimethylphenol reacts with 5-bromopentanal in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylphenoxy)pentanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 5-(3,5-Dimethylphenoxy)pentanoic acid.

    Reduction: 5-(3,5-Dimethylphenoxy)pentanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-(3,5-Dimethylphenoxy)pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its aldehyde functional group.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylphenoxy)pentanal depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in proteins, influencing binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes critical data for 5-(3,5-dimethylphenoxy)pentanal and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Spectral Data (NMR, MS) Physical Properties Synthesis Notes
This compound C₁₃H₁₈O₂ ~206 Aldehyde, phenoxy ether, methyl Aldehyde proton: δ ~9–10 ppm (estimated) Not reported Likely via nucleophilic substitution of 3,5-dimethylphenol with 5-bromopentanal under basic conditions
5-(3,5-Dimethylphenoxy)pentanoic acid C₁₃H₁₈O₃ 222.24 Carboxylic acid, phenoxy ether ¹H NMR (CDCl₃): δ 6.58 (s,1H), 6.51 (s,2H), 2.44 (t,2H), 2.27 (s,6H); MS: 245 [M+Na]+ Not reported Prepared using 3,5-dimethylphenol and bromopentanoic acid derivatives
5-(4-Methoxy-3,5-dimethylphenyl)-5-oxo-pentanoic acid C₁₅H₁₈O₅ 278.30 Ketone, methoxy, carboxylic acid Not reported Not reported Commercial synthesis with methoxy/keto functionalization
2-(2,4-Dimethylphenoxy)acetohydrazide derivatives C₂₀H₂₀N₄O₄S 412–439 Oxadiazole, hydrazide, phenoxy ether Melting points: 142–180°C; characterized by IR, NMR, EIMS High melting points (142–180°C) Multi-step synthesis involving hydrazide formation and cyclization
Pentanal, 5,5-dimethoxy C₇H₁₄O₃ 146.18 Aldehyde, dimethoxy Not reported Not reported Commercial; synthesis via dimethyl acetal protection

Key Findings and Trends

Functional Group Influence on Reactivity and Properties
  • Aldehyde vs. Carboxylic Acid: The terminal aldehyde in this compound is more reactive toward nucleophilic additions (e.g., Grignard reactions) compared to the carboxylic acid analog, which participates in acid-base reactions and esterifications. The carboxylic acid derivative (C₁₃H₁₈O₃) exhibits a higher molecular weight (222.24 g/mol) and likely higher boiling point due to hydrogen bonding .
  • In contrast, the methoxy and keto groups in 5-(4-methoxy-3,5-dimethylphenyl)-5-oxo-pentanoic acid introduce electron-withdrawing effects, altering solubility and reactivity .
  • Physical State: Hydrazide derivatives with oxadiazole rings (e.g., C₂₀H₂₀N₄O₄S) exhibit high melting points (142–180°C) due to hydrogen bonding and crystalline packing, whereas aldehyde analogs like this compound are expected to be liquids at room temperature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.